2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide, also known as MPTP, is a chemical compound used in scientific research. It belongs to the class of thioamides and has been studied for its potential applications in various fields.
Scientific Research Applications
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It is commonly used as a tool compound to investigate the role of thioamides in drug design and development. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has also been investigated for its potential use as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is not fully understood. However, it is believed to act as a thioamide by forming covalent bonds with cysteine residues in proteins. This can lead to changes in protein structure and function, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several potential future directions for research on 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. One area of interest is its potential use as an anticonvulsant and anti-inflammatory agent. Further studies are needed to better understand its mechanism of action and to determine its efficacy in treating these conditions. Additionally, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide could be investigated for its potential use in cancer treatment, as it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Overall, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has many potential applications in scientific research, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is a thioamide compound that has been studied for its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory and anticonvulsant effects. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide could focus on its potential use as an anticonvulsant, anti-inflammatory, and cancer treatment agent.
Synthesis Methods
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can be synthesized through a multi-step process involving the reaction of 2-methylphenyl isothiocyanate with 2-amino-2-methylpropan-1-ol. The resulting intermediate is then reacted with acetic anhydride to yield the final product, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. The synthesis of 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is relatively straightforward and can be achieved using standard laboratory techniques.
properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)11(15)14-12(16)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCDSPLSIXFUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.